![molecular formula C17H16O B14484786 2-[(1-Ethynylcyclopentyl)oxy]naphthalene CAS No. 66366-09-4](/img/structure/B14484786.png)
2-[(1-Ethynylcyclopentyl)oxy]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Ethynylcyclopentyl)oxy]naphthalene is an organic compound that features a naphthalene ring substituted with an ethynylcyclopentyl group through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene typically involves the following steps:
Formation of the Ethynylcyclopentyl Group: This can be achieved through the reaction of cyclopentyl bromide with acetylene in the presence of a strong base such as sodium amide.
Etherification: The ethynylcyclopentyl group is then reacted with naphthol in the presence of a suitable base like potassium carbonate to form the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
2-[(1-Ethynylcyclopentyl)oxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like sulfuric acid for sulfonation or nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with similar reactivity in electrophilic aromatic substitution reactions.
1-Ethynylcyclopentane: Shares the ethynylcyclopentyl group but lacks the naphthalene ring.
2-Methoxynaphthalene: Similar ether linkage but with a methoxy group instead of an ethynylcyclopentyl group.
Uniqueness
2-[(1-Ethynylcyclopentyl)oxy]naphthalene is unique due to the combination of the ethynylcyclopentyl group and the naphthalene ring, which imparts distinct chemical and physical properties
属性
CAS 编号 |
66366-09-4 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-(1-ethynylcyclopentyl)oxynaphthalene |
InChI |
InChI=1S/C17H16O/c1-2-17(11-5-6-12-17)18-16-10-9-14-7-3-4-8-15(14)13-16/h1,3-4,7-10,13H,5-6,11-12H2 |
InChI 键 |
MKFLHCJCEIWFTL-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(CCCC1)OC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


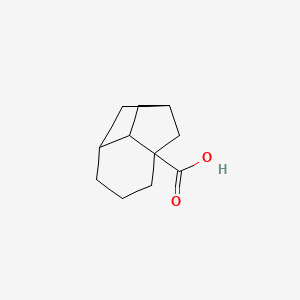
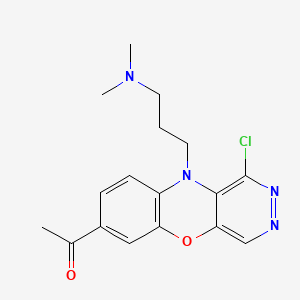

![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

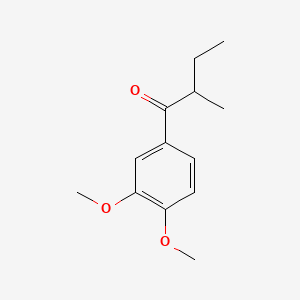


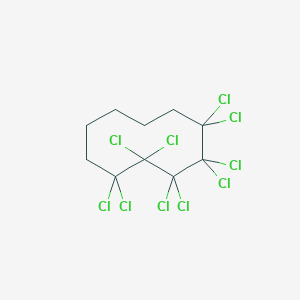



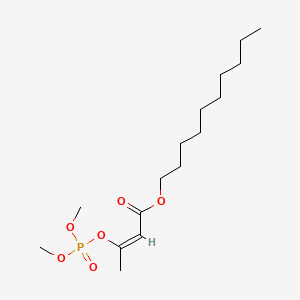
![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)
